4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential kinase inhibitor. This compound belongs to a class of molecules that exhibit anticancer properties and is structurally related to other well-known therapeutic agents.
The compound can be classified under the category of amines and aromatic compounds, specifically as a benzene derivative with multiple functional groups, including diamine and piperidine moieties. Its molecular formula is , with a molecular weight of approximately 236.33 g/mol. It is often studied in the context of drug development, particularly in relation to cancer therapies and kinase inhibition.
The synthesis of 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine can be approached through several methods. One common route involves the following steps:
The structural representation of 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine includes:
The compound's structure can be represented using the SMILES notation: Cc1ccc(N)cc1Nc2nccc(n2)c3cccnc3
, indicating its complex arrangement of atoms .
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine participates in several important chemical reactions:
The mechanism of action for 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine primarily involves its role as a kinase inhibitor. It interacts with specific protein kinases involved in cancer cell proliferation:
Studies indicate that this compound may have selective activity against certain cancer cell lines, making it a candidate for further development .
Key physical and chemical properties of 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine include:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound .
The primary applications of 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine are found within pharmaceutical research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0